molecular formula C4H2O3 B063203 Maleic anhydride CAS No. 184288-31-1

Maleic anhydride

Cat. No. B063203
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Description

Maleic anhydride is a white crystalline solid that is widely used in the chemical industry. It is an organic compound that is derived from maleic acid. Maleic anhydride is primarily used in the production of unsaturated polyester resins, which are used in the manufacture of various products such as boats, automobiles, and pipes. It is also used in the production of coatings, adhesives, and agricultural chemicals.

Scientific Research Applications

Vanadium-Phosphorus Oxide Catalysts

MA is a crucial intermediate in chemical processes, with a world capacity around 700,000 tonnes/year. A significant use of MA is in the manufacture of unsaturated polyester resins, accounting for 60-70% of its production. It's produced via the selective oxidation of C-4 hydrocarbons, using vanadium-phosphorus oxide catalysts (Hodnett, 1985).

Applications in Personal Care

In personal care, MA and its derivatives are used in hair, skin, and oral care products. In hair care, MA copolymers are found in hair fixatives and styling formulas due to their film-forming properties. For skin care, MA copolymers are used in transdermal delivery systems and bioadhesives for biomedical devices. In oral care, poly(methyl vinyl ether-MA) functions as a bioadhesive in dentifrice formulations and denture adhesives (McMullen, 2016).

Biomass-Derived MA Production

Studies have explored the production of MA from biomass-derived furfural, providing a more sustainable alternative to traditional methods using benzene or butane. This involves processes like aqueous phase oxidation with H2O2 and gas phase oxidation with O2. While the aqueous process uses a cheaper furfural feedstock, the gas phase process requires high reaction temperatures for energy integration (Agirre et al., 2020).

Polymer Science

MA plays a critical role in polymer science. It has been used for the reversible blocking of amino groups in proteins and peptides, which has applications in protein chemistry and enzyme studies. The MA group can be removed through intramolecular catalysis, making it useful for studies on lysine peptides and N-terminal peptides (Butler et al., 1969).

Coatings, Adhesives, and Printing

MA's mass production capabilities and broad synthetic platform have led to its use in a wide range of commercial applications, including coatings, adhesives, and printing. Its diverse applications make it a vital component in various industrial and commercial sectors (Hood & Musa, 2016).

Antimicrobial Polymers

MA is also significant in the development of antimicrobial polymers. Its chemical structure, being an electron-acceptor monomer, is used in creating polymers that have applications in various sectors for controlling harmful pathogens (Nagaraja et al., 2019).

properties

IUPAC Name

furan-2,5-dione
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InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)OC1=O
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Molecular Formula

C4H2O3
Record name MALEIC ANHYDRIDE
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Related CAS

24937-72-2
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DSSTOX Substance ID

DTXSID7024166
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Molecular Weight

98.06 g/mol
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Physical Description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor.
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Boiling Point

387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F
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Solubility

Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts
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Density

1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48
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Vapor Density

3.38 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg
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Product Name

Maleic Anhydride

Color/Form

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform

CAS RN

108-31-6
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Melting Point

127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
Quantity
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reactant
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[Compound]
Name
oxidise n-butane
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
Quantity
0 (± 1) mol
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reactant
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Quantity
1 mol
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0.5 mol
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[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods V

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
[Compound]
Name
ammonium salt
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleic anhydride
Reactant of Route 2
Maleic anhydride
Reactant of Route 3
Maleic anhydride
Reactant of Route 4
Maleic anhydride
Reactant of Route 5
Maleic anhydride
Reactant of Route 6
Maleic anhydride

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